molecular formula C12H11NS2 B13798444 Bis(phenylsulfanyl)amine CAS No. 41601-45-0

Bis(phenylsulfanyl)amine

Cat. No.: B13798444
CAS No.: 41601-45-0
M. Wt: 233.4 g/mol
InChI Key: ZIWJEZZPGKCFKB-UHFFFAOYSA-N
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Description

Bis(phenylsulfanyl)amine: is an organic compound with the molecular formula C12H11NS2 It is characterized by the presence of two phenylsulfanyl groups attached to a central amine nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(phenylsulfanyl)amine can be synthesized through several methods. One common approach involves the reaction of phenylsulfanyl chloride with ammonia or primary amines under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Bis(phenylsulfanyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, acetonitrile as a solvent, and a base like sodium hydride.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

Chemistry: Bis(phenylsulfanyl)amine is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds. It serves as a precursor for the synthesis of sulfonamides and other biologically active molecules.

Biology: In biological research, this compound is employed in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its antimicrobial and anticancer properties. Derivatives of this compound are explored as potential drug candidates.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of bis(phenylsulfanyl)amine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. In metalloprotein studies, this compound forms complexes with metal ions, affecting the protein’s structure and function.

Comparison with Similar Compounds

  • Dibenzenesulfonimide
  • Diphenylsulfonimide
  • Bis(phenylsulfonyl)amine

Comparison: Bis(phenylsulfanyl)amine is unique due to its specific arrangement of phenylsulfanyl groups around the central amine nitrogen. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds. For example, dibenzenesulfonimide and diphenylsulfonimide have different functional groups, leading to variations in their reactivity and applications.

Properties

CAS No.

41601-45-0

Molecular Formula

C12H11NS2

Molecular Weight

233.4 g/mol

IUPAC Name

(phenylsulfanylamino)sulfanylbenzene

InChI

InChI=1S/C12H11NS2/c1-3-7-11(8-4-1)14-13-15-12-9-5-2-6-10-12/h1-10,13H

InChI Key

ZIWJEZZPGKCFKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SNSC2=CC=CC=C2

Origin of Product

United States

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